2,6-difluoro-N-(3-fluorophenyl)benzamide
Description
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2,6-difluoro-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8F3NO/c14-8-3-1-4-9(7-8)17-13(18)12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18) |
InChI Key |
KSYXVEXTLLIHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
Key Experimental Data:
- The reaction typically proceeds via acyl chloride intermediates, which are highly reactive toward amines.
- The presence of fluorine substituents enhances electrophilicity, favoring amidation.
Preparation via Amidation of 2,6-Difluorobenzoic Acid
An alternative route involves direct amidation of 2,6-difluorobenzoic acid with 3-fluoroaniline, often employing coupling reagents.
Methodology:
- Activation of 2,6-difluorobenzoic acid with coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) .
- Use of catalysts like 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency.
- Solvent choice: Dichloromethane (DCM) or Dimethylformamide (DMF) .
Experimental Data:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Activation | DCC, DMAP, DCM | 75-85% | , |
| Amidation | 3-fluoroaniline, room temperature | 70-80% | , |
- The activation step converts the acid into a more reactive intermediate, facilitating amidation.
- The fluorine atoms on the aromatic ring influence the electronic properties, often requiring longer reaction times or elevated temperatures.
Fluorination Strategies for the Benzamide Core
In some cases, the fluorinated benzamide core is synthesized via fluorination of precursor compounds, such as benzoyl chlorides or phenyl derivatives.
Electrophilic or Nucleophilic Fluorination:
- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
- Nucleophilic fluorination employing potassium fluoride (KF) in polar aprotic solvents with phase-transfer catalysts.
Representative Data:
| Method | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Electrophilic fluorination | Selectfluor, DCM, room temperature | 60-75% | |
| Nucleophilic fluorination | KF, acetonitrile, elevated temperature | 50-65% |
- Fluorination at specific positions (2,6-) is often regioselective, influenced by the electronic nature of the aromatic ring.
Preparation of the 3-Fluorophenyl Amine Intermediate
The precursor 3-fluoroaniline can be synthesized via selective fluorination of aniline derivatives or purchased commercially. When synthesized in-house, typical methods include:
- Electrophilic aromatic substitution with fluorinating agents.
- Nucleophilic aromatic substitution on activated halogenated precursors.
Key Data:
| Method | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination of aniline | Selectfluor, acetonitrile, room temperature | 65-80% | |
| Purchase | Commercially available | — | — |
Summary of the Most Reliable and Efficient Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Chemical Applications
2,6-Difluoro-N-(3-fluorophenyl)benzamide as a Building Block: It serves as a fundamental building block in synthesizing more complex organic molecules. Its unique molecular structure makes it valuable in creating new compounds with specific properties.
Biological Applications
Enzyme Inhibition and Protein-Ligand Interactions: 2,6-Difluoro-N-(3-fluorophenyl)benzamide has demonstrated potential in biological research, particularly regarding enzyme inhibition and protein-ligand interactions. It can form stable complexes with biological macromolecules, enabling it to inhibit specific enzymes. This mechanism is crucial for developing potential therapeutic agents targeting various biochemical pathways.
Interaction with Molecular Targets: Research indicates that 2,6-Difluoro-N-(3-fluorophenyl)benzamide interacts with molecular targets such as enzymes or receptors. By binding to the active site of an enzyme, it can inhibit its activity, thereby affecting biochemical pathways, which is significant for potential therapeutic effects.
Use in Antimicrobial Research
Antimicrobial Agents: Derivatives of difluorobenzamide have exhibited enhanced activity against S. aureus, underscoring the importance of fluorination in improving antibacterial potency.
Anticancer Research
Anticancer Mechanisms: Research on cell lines has indicated that the compound activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Molecular Docking Studies
Binding to FtsZ Protein: Molecular docking simulations have shown that this compound binds effectively to the FtsZ protein, a critical target for antibacterial agents, suggesting its potential as an allosteric modulator.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Pyrazole-Based CRAC Channel Blockers
GSK5503A and GSK7975A are pyrazole-containing benzamide derivatives developed by GlaxoSmithKline. Both share the 2,6-difluorobenzamide core but differ in their N-substituents:
- GSK5503A: Features a 2-phenoxybenzyl group, enhancing lipophilicity and membrane permeability. This compound shows selective CRAC channel blocking activity .
- GSK7975A : Substituted with a 4-hydroxy-2-(trifluoromethyl)benzyl group, introducing hydrogen-bonding capability and electron-withdrawing effects. This modification improves target affinity and metabolic stability compared to GSK5503A .
| Compound | Substituent | Molecular Weight | Key Functional Property |
|---|---|---|---|
| 2,6-Difluoro-N-(3-fluorophenyl)benzamide | 3-fluorophenyl | 251.2 g/mol | Not reported |
| GSK5503A | 2-phenoxybenzyl | ~443.4 g/mol* | CRAC channel blocker |
| GSK7975A | 4-hydroxy-2-(trifluoromethyl)benzyl | ~461.4 g/mol* | Enhanced CRAC affinity vs. GSK5503A |
Fluorination Patterns and Electronic Effects
- Ortho vs. Meta Fluorine Substitution: The compound 2,6-difluoro-N-(2-fluorophenyl)benzamide (CAS: 959048-94-3) differs only in the fluorine position on the phenyl ring (2- vs. 3-fluorophenyl).
- Tri- vs. Di-Fluorinated Analogs : highlights the absence of tri-fluorinated benzamides (C6CONHC6 type), making the di-fluorinated 2,6-difluoro-N-(3-fluorophenyl)benzamide a unique scaffold. The meta-fluorine on the phenyl ring may optimize electronic effects without excessive hydrophobicity .
Pharmacologically Active Derivatives
- PET Imaging Probes : The compound 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide incorporates a pyrazolopyridine moiety and a radiolabeled methoxy group. This structural complexity enables selective targeting of B-Raf(V600E) in cancers, a feature absent in simpler benzamides .
- Pesticidal Benzamides : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) demonstrate the role of bulky substituents (e.g., trifluoromethyl) in pesticidal activity. The target compound’s fluorine atoms may reduce pesticidal efficacy due to decreased lipophilicity .
Substituent-Driven Physicochemical Properties
- Oxygen-Containing Rings: Derivatives like 2,6-difluoro-N-[(oxan-4-yl)methyl]benzamide (CAS: 2327178-74-3) incorporate oxetane rings, improving aqueous solubility and metabolic stability.
- Alkyl Chain Modifications : 2,6-difluoro-N-[(4-octylphenyl)carbamoyl]benzamide (MW: 388.45 g/mol) includes a long alkyl chain, increasing lipophilicity (LogP: 6.48) and membrane penetration. This contrasts with the compact 3-fluorophenyl group in the target compound .
Key Research Findings
- CRAC Channel Selectivity : Pyrazole-based analogs (GSK5503A/GSK7975A) demonstrate that bulky N-substituents are critical for channel blockade, suggesting the 3-fluorophenyl group in the target compound may lack sufficient bulk for similar activity .
- Structural Uniqueness : The absence of tri-fluorinated analogs () positions 2,6-difluoro-N-(3-fluorophenyl)benzamide as a lead for further fluorination studies to optimize electronic and steric properties.
Q & A
Q. How do fluorination patterns influence metabolic resistance?
- Methodology :
- Microsomal Stability Assay : Incubate with human liver microsomes (HLM). Monitor parent compound depletion via UPLC.
- Metabolite ID : Use HR-MS to identify oxidative defluorination or glucuronidation. Difluoro substitution reduces CYP3A4-mediated metabolism compared to monofluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
